3-Chloro-5-iodobenzoyl chloride

Sequential cross-coupling Chemoselectivity Palladium catalysis

3-Chloro-5-iodobenzoyl chloride (CAS 1261730-81-7, MW 300.91 g/mol) is a meta-substituted dihalogenated aromatic acyl chloride, predicted to exhibit a boiling point of 306.2±27.0 °C and density of 2.007±0.06 g/cm³. Its benzoyl chloride core provides a highly electrophilic carbonyl for acylation, while the meta-chloro and meta-iodo substituents offer two electronically distinct and sequentially addressable cross-coupling handles.

Molecular Formula C7H3Cl2IO
Molecular Weight 300.90 g/mol
Cat. No. B12855199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-5-iodobenzoyl chloride
Molecular FormulaC7H3Cl2IO
Molecular Weight300.90 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1Cl)I)C(=O)Cl
InChIInChI=1S/C7H3Cl2IO/c8-5-1-4(7(9)11)2-6(10)3-5/h1-3H
InChIKeyYPBSPVKHCZGKNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-5-iodobenzoyl Chloride in Synthesis Procurement: Core Properties and Substitution Pattern


3-Chloro-5-iodobenzoyl chloride (CAS 1261730-81-7, MW 300.91 g/mol) is a meta-substituted dihalogenated aromatic acyl chloride, predicted to exhibit a boiling point of 306.2±27.0 °C and density of 2.007±0.06 g/cm³ . Its benzoyl chloride core provides a highly electrophilic carbonyl for acylation, while the meta-chloro and meta-iodo substituents offer two electronically distinct and sequentially addressable cross-coupling handles. This contrasts with mono-halogenated acyl chlorides such as 3-iodobenzoyl chloride (CAS 1711-10-0, density 1.932 g/cm³) [1] and 3-chlorobenzoyl chloride, which each offer only a single site for transition-metal-mediated elaboration and thus enforce different convergent synthetic strategies.

Why 3-Chloro-5-iodobenzoyl Chloride Cannot Be Replaced by a Simpler Mono-Halogenated Analog


Replacing 3-chloro-5-iodobenzoyl chloride with 3-iodobenzoyl chloride or 3-chlorobenzoyl chloride forfeits the strategic advantage of orthogonal reactivity. The C–I bond is inherently far more reactive than the C–Cl bond toward oxidative addition to Pd(0) – a difference that has been experimentally quantified and modeled [1] – enabling selective, sequential coupling with two different nucleophiles without mutual interference. This selectivity inversion relative to chloro-bromo systems, where the more activated C(sp²)–Cl bond often reacts first, has been directly observed in related dihalogenated heterocycles [2]. Simply blending a mono-iodo and a mono-chloro compound cannot recapitulate this programmed differentiation, making the single-molecule dual-halogen architecture essential for target-oriented synthesis.

Quantitative Differentiation of 3-Chloro-5-iodobenzoyl Chloride from Closest Analogs


Orthogonal Reactivity: 3-Chloro-5-iodobenzoyl Chloride vs. 3-Iodobenzoyl Chloride

The simultaneous presence of C–I and C–Cl bonds in the 3,5-arrangement permits two distinct, sequential Pd-catalyzed cross-coupling events. In contrast, 3-iodobenzoyl chloride possesses only one halogen handle, limiting it to a single coupling. Although direct kinetic data on this exact scaffold are not publicly available, the intrinsic oxidative addition rate gap between aryl iodides and aryl chlorides is extensively documented: aryl iodides consistently exhibit >10²-fold faster rates with standard Pd(0) catalysts, a relationship quantified in a multistep reactivity model covering 79 substrates [1]. This differential enables a selective first coupling at iodine followed by a second orthogonal coupling at chlorine.

Sequential cross-coupling Chemoselectivity Palladium catalysis

Density and Physical Form Differentiation for Weighing and Formulation

3-Chloro-5-iodobenzoyl chloride has a predicted density of 2.007 g/cm³ , approximately 4% higher than that of 3-iodobenzoyl chloride (1.932 g/cm³) [1]. The additional chlorine atom also raises the molecular weight from 266.46 g/mol (3-iodobenzoyl chloride) to 300.91 g/mol, increasing mass per mole of reactive acyl chloride by 13%. For procurement, this translates to a higher density of functional groups per unit volume when preparing stock solutions or reaction feeds.

Density Physical form Handling

Meta-Substitution Pattern vs. Ortho- and Para-Isomers: Regiochemical Precision

The 3-chloro-5-iodo (meta,meta) substitution pattern places both halogen substituents at electronically comparable but sterically unhindered positions. This contrasts with the 2-chloro-5-iodo (ortho, meta) isomer, where the ortho-chlorine imposes steric congestion around the acyl chloride and may retard nucleophilic attack or slow oxidative addition. Kinetic studies on ortho-substituted aryl halides confirm that ortho-substitution reduces oxidative addition rates relative to meta-substituted analogues [1]. By avoiding ortho-substitution, 3-chloro-5-iodobenzoyl chloride preserves maximal reactivity at both halogen sites.

Regioselectivity Substitution pattern Steric effects

Optimal Procurement Use-Cases for 3-Chloro-5-iodobenzoyl Chloride


Sequential Dual-Functionalization in Medicinal Chemistry Library Synthesis

The orthogonal C–I and C–Cl handles allow chemists to install two different aryl or heteroaryl groups via sequential Suzuki-Miyaura couplings on a single benzoyl chloride scaffold. The iodine site reacts first, enabling isolation of the mono-coupled intermediate, followed by chlorine coupling to generate unsymmetrical biaryl amides or esters. This tactic reduces the number of synthetic steps relative to a linear route using mono-halogenated building blocks .

Radioiodination and Subsequent Cold-Coupling for Diagnostic Probe Synthesis

The iodine position can be isotopically exchanged or replaced with radioiodine for imaging applications, while the chlorine remains intact as a handle for later diversification or conjugation. This dual reactivity is unattainable with 3-iodobenzoyl chloride, where the single iodine serves both roles and cannot be selectively preserved .

Preparation of Density-Tuned Monomers for High-Refractive-Index Polymers

The high density (2.007 g/cm³) and dual-halogen content of 3-chloro-5-iodobenzoyl chloride make it a candidate monomer for polymers requiring elevated refractive index and X-ray contrast. Comparative density data show a clear advantage over mono-iodo analogs (e.g., 3-iodobenzoyl chloride, 1.932 g/cm³) for applications where increased electron density per unit volume is required .

Synthesis of SGLT-2 Inhibitor and Related Antidiabetic Intermediates

Patents employing the closely related 2-chloro-5-iodobenzoic acid as an intermediate for SGLT-2 inhibitors demonstrate the utility of chloro-iodo benzoyl derivatives in diabetes drug synthesis . The 3,5-isomer can serve a parallel role where meta-substitution is preferred for target binding or metabolic stability, offering procurement flexibility for medicinal chemistry teams exploring structure-activity relationships.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
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